2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine
Overview
Description
2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a derivative of imidazo[4,5-b]pyridine, which is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been shown to interact with various biological receptors . For instance, they can act as antagonists of angiotensin II receptors , which play a crucial role in blood pressure regulation .
Mode of Action
This can lead to changes in cellular signaling and function .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells . These pathways can include those involved in cell growth, inflammation, and metabolism .
Result of Action
Imidazo[4,5-b]pyridine derivatives can have a wide range of effects depending on their specific targets . For example, they can have anti-inflammatory, anticonvulsant, and cardiotonic effects .
Biochemical Analysis
Biochemical Properties
2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with kinases, which are enzymes that catalyze the transfer of phosphate groups. The compound’s interaction with these enzymes can inhibit their activity, thereby affecting various signaling pathways. Additionally, this compound has been shown to bind to proteins involved in cell cycle regulation, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of transcription factors, leading to changes in gene expression. This modulation can result in either the upregulation or downregulation of specific genes, impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, making it a critical factor in its biochemical analysis .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2-chloro-3-nitropyridine with potassium carbonate and a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-7-chloro-3H-imidazo[4,5-b]pyridine .
Scientific Research Applications
2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine
- 2-Cyano-7-chloro-3H-imidazo[4,5-b]pyridine
- 2-Methoxy-7-chloro-3H-imidazo[4,5-b]pyridine
Uniqueness
2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-7-chloro-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-10-4-3(8)1-2-9-5(4)11-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDZZEMMZIYGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265159 | |
Record name | 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401687-53-3 | |
Record name | 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401687-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.